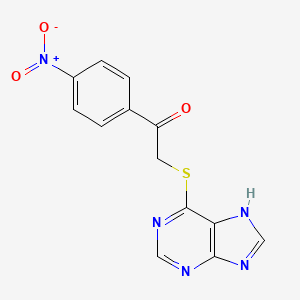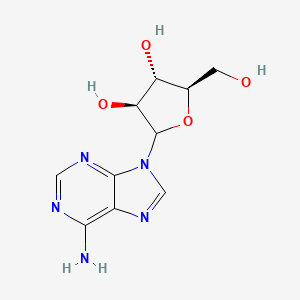
9-Arabinofuranosyladenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 9-Arabinofuranosyladenine involves several key steps. Initially, it was synthesized through the conversion of a xylonucleoside to this compound . A more scalable method was later developed, involving the condensation of 2,3,5-tri-O-benzyl-D-arabinofuranosyl chloride with N-benzoyladenine . Industrial production methods have also been explored, including the use of bacterial cells capable of adenine transarabinosylation . Optimal reaction conditions for this method include a pH of 6.75, a temperature of 60°C, and specific concentrations of cytosine arabinoside and adenine .
Análisis De Reacciones Químicas
9-Arabinofuranosyladenine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound.
Substitution Reactions: Common reagents include cytosine arabinoside and adenine.
Enzymatic Reactions: It is subject to enzymatic conversion to 9-β-D-arabinofuranosylhypoxanthine, which limits its effectiveness.
Aplicaciones Científicas De Investigación
9-Arabinofuranosyladenine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying nucleoside analogs and their reactions.
Biology: It has been shown to inhibit DNA synthesis in purine-deficient strains of Escherichia coli.
Medicine: It is used as an antiviral agent against herpes simplex and varicella-zoster viruses.
Industry: Its derivatives are used in the development of more soluble and effective antiviral drugs.
Mecanismo De Acción
The mechanism of action of 9-Arabinofuranosyladenine involves its conversion to its active triphosphate form, ara-ATP . This active form inhibits viral DNA polymerase by competing with dATP, leading to the formation of faulty DNA . This inhibition interferes with the synthesis of viral DNA, thereby exerting its antiviral effects .
Comparación Con Compuestos Similares
9-Arabinofuranosyladenine is unique among nucleoside analogs due to its specific antiviral properties and its ability to inhibit DNA synthesis. Similar compounds include:
2′-Deoxyadenosine: Another nucleoside analog with similar inhibitory effects on DNA synthesis.
9-β-D-Xylofuranosyladenine: A related compound with similar but less potent antiviral properties.
Cytosine Arabinoside: Used as a donor of arabinose residues in the synthesis of this compound.
Propiedades
Número CAS |
2006-02-2 |
|---|---|
Fórmula molecular |
C10H13N5O4 |
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
(3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10?/m1/s1 |
Clave InChI |
OIRDTQYFTABQOQ-KBNQYOMWSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)C3[C@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


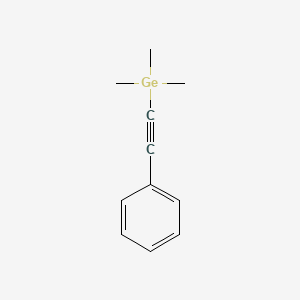

![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14158062.png)
![1-benzyl-2-phenyl-1H-imidazo[1,2-a]benzimidazole](/img/structure/B14158066.png)
![ethyl 7-[(2-pyrrolidin-1-ylacetyl)amino]-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14158067.png)


![7-Ethylsulfanyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14158086.png)
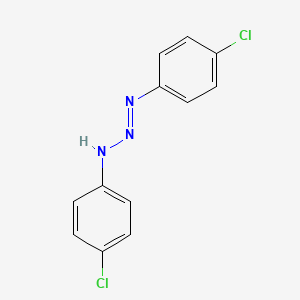
![1-[3-Heptoxy-2,2-bis(heptoxymethyl)propoxy]heptane](/img/structure/B14158090.png)
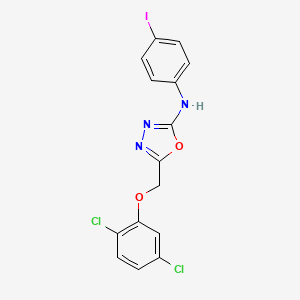
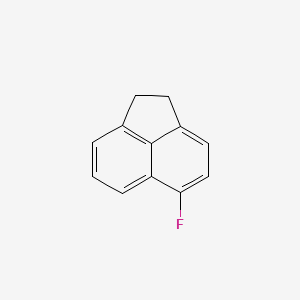
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B14158108.png)
